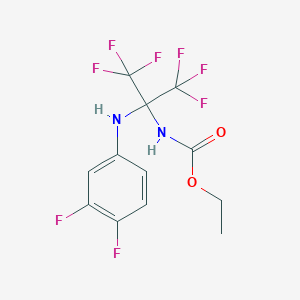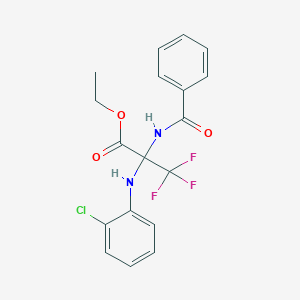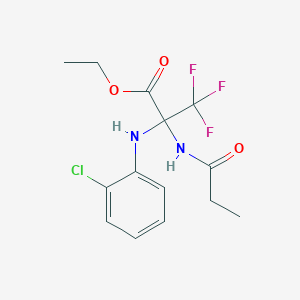![molecular formula C20H14ClF3N4O5S B396311 4-CHLORO-N-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENE-1-SULFONAMIDE CAS No. 606924-48-5](/img/structure/B396311.png)
4-CHLORO-N-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENE-1-SULFONAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-CHLORO-N-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, a trifluoromethyl group, and a benzenesulfonamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the trifluoromethyl group is often carried out using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions. The final step involves the sulfonation of the aromatic ring to introduce the benzenesulfonamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the final product.
化学反应分析
Types of Reactions
4-CHLORO-N-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
4-CHLORO-N-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-CHLORO-N-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to 4-CHLORO-N-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENE-1-SULFONAMIDE include other pyrrolo[2,3-d]pyrimidine derivatives, as well as compounds containing trifluoromethyl and benzenesulfonamide groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse chemical and biological activities. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s properties, making it a valuable target for further research and development.
属性
CAS 编号 |
606924-48-5 |
|---|---|
分子式 |
C20H14ClF3N4O5S |
分子量 |
514.9g/mol |
IUPAC 名称 |
4-chloro-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H14ClF3N4O5S/c1-10-2-6-12(7-3-10)28-15-14(16(29)26-18(28)31)19(17(30)25-15,20(22,23)24)27-34(32,33)13-8-4-11(21)5-9-13/h2-9,27H,1H3,(H,25,30)(H,26,29,31) |
InChI 键 |
CYBSFFGDRKWIDR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NS(=O)(=O)C4=CC=C(C=C4)Cl |
规范 SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NS(=O)(=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(diphenylphosphoryl)(4-fluorophenyl)methyl]aniline](/img/structure/B396228.png)
![1-[1-Di(propan-2-yloxy)phosphoryl-2-methylpropyl]-2-[6-(1,1,1,3,3,3-hexafluoropropan-2-yl)-4,4-bis(trifluoromethyl)-1,3,5-oxadiazin-2-yl]-1-methylguanidine](/img/structure/B396229.png)
![Diethyl {3-nitrophenyl}[3-(trifluoromethyl)anilino]methylphosphonate](/img/structure/B396231.png)

![Ethyl 2-[(2,4-dichlorobenzoyl)amino]-2-(2,4-difluoroanilino)-3,3,3-trifluoropropanoate](/img/structure/B396234.png)
![Ethyl 2-[(2,4-dichlorobenzoyl)amino]-2-(3,4-difluoroanilino)-3,3,3-trifluoropropanoate](/img/structure/B396235.png)
![Diethyl 2,2,2-trifluoro-1-{2-[(4-methylphenyl)sulfonyl]hydrazino}-1-(trifluoromethyl)ethylamidophosphate](/img/structure/B396236.png)
![Ethyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-[3-(trifluoromethyl)anilino]propanoate](/img/structure/B396237.png)
![ethyl N-[1,1,1,3,3,3-hexafluoro-2-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]propan-2-yl]carbamate](/img/structure/B396238.png)
![Ethyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-[4-(trifluoromethyl)anilino]propanoate](/img/structure/B396242.png)

![3-methyl-N-[2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethyl]butanamide](/img/structure/B396248.png)

![Ethyl 2-acetamido-2-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]anilino]-3,3,3-trifluoropropanoate](/img/structure/B396251.png)
